molecular formula C15H11F3O3 B6166641 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid CAS No. 149289-06-5

4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid

Cat. No.: B6166641
CAS No.: 149289-06-5
M. Wt: 296.2
InChI Key:
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Description

4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)phenol and 4-hydroxybenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The phenoxide ion generated from 2-(trifluoromethyl)phenol reacts with the benzoic acid derivative to form the desired product through a nucleophilic aromatic substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or aldehydes.

    Substitution: The trifluoromethyl group can undergo electrophilic substitution reactions, while the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 2-(trifluoromethyl)benzoic acid
  • 3,5-bis(trifluoromethyl)benzoic acid

Comparison

4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid is unique due to the presence of both a trifluoromethyl group and a methoxy linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

149289-06-5

Molecular Formula

C15H11F3O3

Molecular Weight

296.2

Purity

95

Origin of Product

United States

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